1-{[4-(Dimethylamino)phenyl]amino}-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(DIMETHYLAMINO)ANILINO]-3-ISOPROPYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-[4-(DIMETHYLAMINO)ANILINO]-3-ISOPROPYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by cyclization to form the benzimidazole ring . Industrial production methods may involve the use of polyphosphoric acid (PPA) or microwave-assisted synthesis to achieve high yields . The reaction conditions often include high temperatures and the presence of strong dehydrating agents to facilitate the cyclization process .
Chemical Reactions Analysis
1-[4-(DIMETHYLAMINO)ANILINO]-3-ISOPROPYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while substitution reactions can introduce various substituents onto the benzimidazole ring .
Scientific Research Applications
1-[4-(DIMETHYLAMINO)ANILINO]-3-ISOPROPYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-[4-(DIMETHYLAMINO)ANILINO]-3-ISOPROPYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE involves its interaction with specific molecular targets and pathways. The benzimidazole ring can interact with proteins and enzymes, inhibiting their activity and leading to various biological effects . For example, in cancer cells, it may inhibit cell proliferation by targeting specific signaling pathways involved in cell growth and survival .
Comparison with Similar Compounds
1-[4-(DIMETHYLAMINO)ANILINO]-3-ISOPROPYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE can be compared with other benzimidazole derivatives, such as:
- 1-(4-(DIMETHYLAMINO)ANILINO)-3-METHYLPYRIDO(1,2-A)BENZIMIDAZOLE-4-CARBONITRILE
- 1-ANILINO-2-BUTYL-3-METHYLPYRIDO(1,2-A)BENZIMIDAZOLE-4-CARBONITRILE
- 1-ANILINO-2-BENZYL-3-METHYLPYRIDO(1,2-A)BENZIMIDAZOLE-4-CARBONITRILE
These compounds share a similar benzimidazole core but differ in their substituents, which can lead to variations in their chemical and biological properties.
Properties
Molecular Formula |
C23H23N5 |
---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
1-[4-(dimethylamino)anilino]-3-propan-2-ylpyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C23H23N5/c1-15(2)18-13-22(25-16-9-11-17(12-10-16)27(3)4)28-21-8-6-5-7-20(21)26-23(28)19(18)14-24/h5-13,15,25H,1-4H3 |
InChI Key |
MHZOIVDSXQKAOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C2=NC3=CC=CC=C3N2C(=C1)NC4=CC=C(C=C4)N(C)C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.